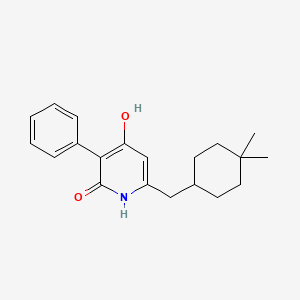
NITD-916
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NITD-916 is a compound known for its significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NITD-916 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
NITD-916 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Antimicrobial Efficacy Against Mycobacterium Tuberculosis
NITD-916 has shown remarkable in vitro and in vivo efficacy against Mtb. The compound exhibits a low minimum inhibitory concentration (MIC), indicating its potency:
Efficacy Against Mycobacterium fortuitum
Recent studies have highlighted the effectiveness of this compound against Mycobacterium fortuitum, a rapidly growing mycobacterial species that poses treatment challenges due to antibiotic resistance:
- In Vitro Studies : this compound demonstrated low MIC values against clinical strains of M. fortuitum, showcasing its potential as a therapeutic agent .
- In Vivo Studies : In zebrafish models, this compound significantly reduced bacterial loads and protected larvae from infection, indicating its effectiveness in living organisms .
Resistance Mechanisms
Understanding the resistance mechanisms against this compound is crucial for its development as a therapeutic agent. Studies have identified specific mutations in the InhA gene that confer resistance:
These findings emphasize the importance of monitoring genetic variations in target pathogens to ensure effective treatment outcomes.
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties:
- Solubility : Low aqueous solubility but high permeability.
- Metabolic Clearance : Moderate clearance rates in mouse and human hepatic microsomes .
These characteristics suggest that this compound could be developed for oral administration, enhancing patient compliance.
Future Directions and Clinical Implications
The promising results from preclinical studies indicate that this compound could play a critical role in treating drug-resistant TB and infections caused by rapidly growing mycobacteria. Future research should focus on:
- Conducting clinical trials to assess safety and efficacy in humans.
- Exploring combination therapies with existing antibiotics to enhance treatment outcomes.
- Investigating potential use against other mycobacterial species.
Mechanism of Action
The compound exerts its effects primarily by binding to the enoyl-substrate binding pocket of Mycobacterial enoyl reductase in an NADH-dependent manner . This binding inhibits the enzyme’s activity, thereby blocking the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of this pathway ultimately leads to the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: Another inhibitor of enoyl-acyl carrier protein reductase, but less potent compared to NITD-916.
PA-824: A nitroimidazole derivative with similar antimicrobial activity but different molecular targets.
Uniqueness
This compound is unique due to its high potency and specificity in inhibiting enoyl-acyl carrier protein reductase. Its lipophilic nature enhances its cell permeability, making it more effective in reaching intracellular targets .
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23) |
InChI Key |
WKDRRKVUJLNFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C |
Synonyms |
6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















